



# DN02: A Selective Probe for Investigating BRD8 Function in Disease

Author: BenchChem Technical Support Team. Date: December 2025



**Application Notes and Protocols** 

### Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader and a component of the NuA4/TIP60 histone acetyltransferase complex.[1][2][3] This complex plays a crucial role in transcriptional regulation, DNA repair, and cell cycle control.[1][4] BRD8 functions by recognizing acetylated lysine residues on histones and other proteins, thereby influencing chromatin structure and gene expression.[2][3] Dysregulation of BRD8 has been implicated in a variety of diseases, most notably in cancer, where it can contribute to cell proliferation, drug resistance, and tumor progression.[1][2] BRD8 is upregulated in several cancers, including colon, prostate, and lung cancer.[1][4] It has also been associated with chronic lung diseases such as cystic fibrosis and idiopathic pulmonary fibrosis.[4]

**DN02** is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)). [5][6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the biological functions of BRD8 and for exploring its potential as a therapeutic target in BRD8-related diseases. These application notes provide detailed protocols for utilizing **DN02** in various cellular and biochemical assays to probe BRD8 function.

## **Quantitative Data**

A summary of the binding affinities and inhibitory concentrations for **DN02** against BRD8 and other bromodomains is presented below.



| Target  | Assay Type          | Value | Unit | Reference |
|---------|---------------------|-------|------|-----------|
| BRD8(1) | Ki                  | 32    | nM   | [5][8]    |
| BRD8(2) | Ki                  | >1000 | nM   | [5][6]    |
| BRD8    | AlphaScreen<br>IC50 | 48    | nM   | [6][7]    |
| BRD8    | BRET IC50           | 0.64  | μМ   | [7]       |
| BRD9    | AlphaScreen<br>IC50 | >10   | μМ   | [7]       |
| BRD4    | AlphaScreen<br>IC50 | >10   | μМ   | [7]       |
| СВР     | IC50                | >10   | μМ   | [7]       |
| p300    | IC50                | >10   | μМ   | [7]       |

# **Signaling and Experimental Workflow Diagrams**

The following diagrams illustrate the known signaling pathways involving BRD8 and the general workflows for key experimental protocols.





Click to download full resolution via product page

**BRD8 Signaling Pathway** 





Click to download full resolution via product page

**Experimental Workflow Overview** 

## **Experimental Protocols**

Herein are detailed protocols for key experiments to investigate the function of BRD8 using **DN02**.

## **AlphaScreen™ Biochemical Assay for BRD8 Inhibition**

This protocol is designed to measure the inhibitory activity of **DN02** on the interaction between the BRD8 bromodomain and an acetylated histone peptide.

- Recombinant BRD8(1) protein (His-tagged)
- Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)
- DN02 compound
- AlphaScreen<sup>™</sup> Streptavidin Donor Beads



- AlphaScreen™ Nickel Chelate Acceptor Beads
- Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
- 384-well white microplates

- Prepare a serial dilution of DN02 in assay buffer.
- In a 384-well plate, add 2 µL of the **DN02** dilution or DMSO (vehicle control).
- Add 4 μL of a solution containing recombinant BRD8(1) protein (final concentration ~10 nM)
  and biotinylated histone peptide (final concentration ~10 nM) in assay buffer.
- Incubate for 30 minutes at room temperature.
- Add 4 μL of a mixture of AlphaScreen™ Streptavidin Donor and Nickel Chelate Acceptor beads (final concentration 10 μg/mL each) in assay buffer, prepared in the dark.
- Incubate the plate in the dark for 60-90 minutes at room temperature.
- Read the plate on an AlphaScreen-capable plate reader.
- Calculate IC50 values by fitting the data to a dose-response curve.

## NanoBRET™ Cellular Target Engagement Assay

This protocol assesses the ability of **DN02** to disrupt the interaction between BRD8 and histone H3.3 in live cells.

- HEK293 cells
- NanoBRET™ BRD8/H3.3 plasmid pair (or equivalent)
- Opti-MEM™ I Reduced Serum Medium



- Lipofectamine™ 3000 Transfection Reagent
- NanoBRET™ Nano-Glo® Substrate
- DN02 compound
- 96-well white microplates

- Seed HEK293 cells in a 96-well plate and grow to ~90% confluency.
- Co-transfect the cells with the NanoBRET™ BRD8 and H3.3 plasmids using Lipofectamine™ 3000 according to the manufacturer's protocol.
- 24 hours post-transfection, prepare serial dilutions of DN02 in Opti-MEM™.
- Add the DN02 dilutions to the cells and incubate for 2 hours at 37°C.
- Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions and add it to the cells.
- Read the plate on a luminometer capable of measuring BRET signals (donor emission at 460 nm and acceptor emission at 618 nm).
- Calculate the BRET ratio and determine the IC50 value of DN02.

## **Chemoproteomics for Target Identification**

This protocol uses an affinity matrix functionalized with a **DN02** analog to identify cellular binding partners.

- DN02-functionalized affinity matrix (e.g., beads)
- Cell lysate from a relevant cell line (e.g., a cancer cell line with high BRD8 expression)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)



- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- DN01 or **DN02** as a competitor
- Mass spectrometer

- Incubate the DN02-functionalized beads with cell lysate for 2-4 hours at 4°C. For competition
  experiments, pre-incubate the lysate with excess free DN01 or DN02.
- Wash the beads extensively with wash buffer to remove non-specific binders.
- Elute the bound proteins using elution buffer.
- Separate the eluted proteins by SDS-PAGE.
- Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution digestion with trypsin.
- Identify the proteins by mass spectrometry (LC-MS/MS).
- Analyze the data to identify proteins that are specifically competed off by free DN01/DN02, confirming them as specific interactors.

## siRNA-mediated Knockdown of BRD8 followed by RNA-Sequencing

This protocol is for investigating the downstream transcriptional effects of BRD8 loss-of-function, which can be compared to the effects of **DN02** treatment.

- Relevant cell line (e.g., Calu-3 lung epithelial cells)[4]
- siRNA targeting BRD8 and non-targeting control siRNA



- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- RNA extraction kit
- Next-generation sequencing platform

- Seed cells and grow to 30-50% confluency.
- Transfect the cells with BRD8-targeting siRNA or control siRNA using RNAiMAX according to the manufacturer's protocol.
- Incubate for 48-72 hours. Confirm knockdown efficiency by Western blot or qPCR.
- Isolate total RNA from the cells using an RNA extraction kit.
- Perform library preparation for RNA-sequencing.
- Sequence the libraries on a next-generation sequencing platform.
- Analyze the sequencing data to identify differentially expressed genes between BRD8 knockdown and control cells.

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to identify the genomic regions where BRD8 is bound, which can be altered by **DN02** treatment.

- Cell line of interest
- DN02 or DMSO (vehicle control)



- Formaldehyde (for cross-linking)
- ChIP-grade antibody against BRD8
- Protein A/G magnetic beads
- Buffers for lysis, washing, and elution
- DNA purification kit
- Next-generation sequencing platform

- Treat cells with DN02 or DMSO for a defined period.
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
- Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
- Incubate the sheared chromatin with an anti-BRD8 antibody overnight at 4°C.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elute the complexes and reverse the cross-links.
- Purify the immunoprecipitated DNA.
- Prepare a sequencing library and perform sequencing.
- Analyze the data to identify BRD8 binding sites and how they are affected by DN02 treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Understanding the role of BRD8 in human carcinogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the role of BRD8 in human carcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bromodomain Containing 8 (BRD8) Transcriptional Network in Human Lung Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. BRD8 inhibitor DN02 | BRD8 inhibitor | Probechem Biochemicals [probechem.com]
- 8. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [DN02: A Selective Probe for Investigating BRD8
   Function in Disease]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10854903#dn02-as-a-tool-for-studying-brd8-related-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com